molecular formula C10H17N3 B12818487 3-(3-ethyl-1H-pyrazol-5-yl)piperidine

3-(3-ethyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B12818487
M. Wt: 179.26 g/mol
InChI Key: DTPIANJCMUYPDJ-UHFFFAOYSA-N
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Description

3-(3-ethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, which is a common motif in pharmaceuticals, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of ethylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with piperidine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Scientific Research Applications

3-(3-ethyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-1H-pyrazol-5-yl)piperidine
  • 3-(3-phenyl-1H-pyrazol-5-yl)piperidine
  • 3-(3-ethyl-1H-pyrazol-5-yl)pyridine

Uniqueness

3-(3-ethyl-1H-pyrazol-5-yl)piperidine is unique due to the specific combination of the ethyl group on the pyrazole ring and the piperidine ring. This combination can result in distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(5-ethyl-1H-pyrazol-3-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-2-9-6-10(13-12-9)8-4-3-5-11-7-8/h6,8,11H,2-5,7H2,1H3,(H,12,13)

InChI Key

DTPIANJCMUYPDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1)C2CCCNC2

Origin of Product

United States

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